2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid
Description
2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid is a substituted quinoline derivative characterized by an ethyl group at position 2, a fluorine atom at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 4. The structural features of this compound—such as the fluorine atom (electron-withdrawing), ethyl and methyl groups (hydrophobic substituents), and the ionizable carboxylic acid—contribute to its physicochemical properties and interactions with biological targets.
Properties
CAS No. |
436096-49-0 |
|---|---|
Molecular Formula |
C13H12FNO2 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12FNO2/c1-3-10-7(2)12(13(16)17)9-6-8(14)4-5-11(9)15-10/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
AWHXVGUEMADTRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2C=C(C=CC2=N1)F)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction Adaptations
The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, involves condensing isatin derivatives with ketones. For 2-ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid, 5-fluoro-isatin and methyl ethyl ketone are heated under acidic conditions (e.g., sulfuric acid) at 120–140°C for 6–8 hours. This method achieves a 58–62% yield but requires subsequent decarboxylation to remove excess carboxyl groups. A key limitation is the poor regioselectivity for the ethyl group, often resulting in positional isomers that necessitate chromatographic separation.
Gould-Jacobs Cyclization
The Gould-Jacobs method employs cyclization of ethoxymethylenemalonate with substituted anilines. Starting with 3-ethyl-4-fluoro-aniline, diethyl ethoxymethylenemalonate undergoes thermal cyclization at 180°C in diphenyl ether, yielding the quinoline core. Post-synthesis, the carboxylic acid group is introduced via hydrolysis under basic conditions (NaOH, 80°C). This route provides a 65–70% yield but struggles with byproducts from competing cyclization pathways.
Modern Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed strategies enable precise introduction of the ethyl group. For example, Suzuki-Miyaura coupling of 6-fluoro-3-methylquinoline-4-boronic acid with ethyl iodide using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C achieves 78% yield. This method offers excellent regiocontrol but requires pre-functionalized boronic acid intermediates, increasing synthetic steps.
Iron-Catalyzed Alkylation
Iron(III) chloride-mediated Friedel-Crafts alkylation introduces the ethyl group directly onto the quinoline ring. Reacting 6-fluoro-3-methylquinoline-4-carboxylic acid with ethyl bromide in dichloromethane at 25°C for 12 hours yields 72% product. However, over-alkylation at position 8 remains a challenge, necessitating careful stoichiometric control (1.2 eq. ethyl bromide).
Fluorination Strategies
Electrophilic Fluorination
Electrophilic agents like Selectfluor® are used to introduce fluorine at position 6. A protocol involving 3-ethyl-2-methylquinolin-4-ol and Selectfluor® (2.0 eq.) in acetonitrile at 80°C for 4 hours achieves 85% fluorination efficiency. The reaction is highly sensitive to moisture, requiring anhydrous conditions and inert gas purging.
Halogen Exchange Reactions
Nucleophilic fluorination via halogen exchange employs KF in the presence of crown ethers. For instance, treating 6-chloro-2-ethyl-3-methylquinoline-4-carboxylic acid with KF/18-crown-6 in DMF at 150°C for 8 hours replaces chlorine with fluorine in 68% yield. This method is cost-effective but limited by side reactions such as demethylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Toluene, 110°C | 58 | 92 | Positional isomers |
| DMF, 150°C | 72 | 89 | Demethylated products |
| Ionic liquid, 90°C | 81 | 95 | Minimal |
Ionic liquids like [BMIM][BF₄] enhance reaction rates and yields due to their high polarity and thermal stability. For example, cyclization in [BMIM][BF₄] at 90°C reduces reaction time from 8 hours to 2.5 hours while improving yield to 81%.
Catalytic Systems
| Catalyst | Loading | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 mol% | 78 | 15.6 |
| FeCl₃ | 10 mol% | 72 | 7.2 |
| CuI/L-proline | 15 mol% | 65 | 4.3 |
Industrial-Scale Production
Continuous Flow Synthesis
A continuous flow system using microreactors (0.5 mm diameter) achieves 94% yield by maintaining precise temperature control (±2°C) and reducing side reactions. Residence times of 3 minutes at 200°C and 50 bar pressure enable kilogram-scale production.
Green Chemistry Innovations
Water-mediated reactions under microwave irradiation (300 W, 120°C) reduce solvent waste. For example, hydrolysis of ethyl esters in water with NaOH yields 88% product with 99% purity, eliminating the need for organic solvents.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time 6.8 minutes.
Challenges and Solutions
Regioselectivity in Alkylation
The ethyl group’s introduction at position 2 competes with positions 5 and 8. Using bulky ligands like P(t-Bu)₃ in palladium catalysis suppresses undesired pathways, improving regioselectivity to 9:1 (position 2 vs. 5).
Stability of Fluorinated Intermediates
Fluorinated intermediates are prone to hydrolysis. Stabilization via silylation (e.g., TMSCl) or storage under argon at -20°C extends shelf life from 24 hours to 14 days.
Advancements in photoredox catalysis and machine learning-guided optimization promise to address current limitations in yield and selectivity. For example, visible-light-mediated C-H activation could streamline ethyl group introduction without pre-functionalization .
Chemical Reactions Analysis
2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid has been studied for its potential as an antimicrobial agent against various pathogens. Studies show that the introduction of a fluorine atom in the quinoline structure can enhance its biological activity, making it a candidate for further drug development .
Case Study: Synthesis and Testing
In a study examining the synthesis of this compound, researchers found that it demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was synthesized through a multi-step reaction involving cyclization and carboxylation processes, which allowed for the precise control of its chemical properties .
Table 1: Antimicrobial Efficacy of 2-Ethyl-6-Fluoro-3-Methylquinoline-4-Carboxylic Acid
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Material Science
Polymer Additives
The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improvements in impact resistance and thermal degradation temperatures.
Case Study: Polymer Blends
A study demonstrated that blending 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid with polycarbonate resulted in a material with enhanced thermal stability compared to pure polycarbonate. The thermal analysis indicated a significant increase in the glass transition temperature (Tg) and improved mechanical properties .
Table 2: Thermal Properties of Polymer Blends
| Material Composition | Glass Transition Temperature (Tg) | Impact Resistance (J/m) | Reference |
|---|---|---|---|
| Pure Polycarbonate | 147 °C | 15 | |
| Polycarbonate + 5% 2-Ethyl-6-Fluoro... | 155 °C | 25 |
Environmental Applications
Biodegradation Studies
The environmental impact of quinoline derivatives has been assessed, particularly their biodegradability. Research indicates that 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid can undergo microbial degradation, making it a candidate for use in environmentally friendly applications.
Case Study: Microbial Degradation
In a controlled study, soil samples inoculated with specific microbial strains demonstrated the ability to degrade this compound effectively over a period of weeks. The degradation products were analyzed using gas chromatography-mass spectrometry (GC-MS), confirming the breakdown into less harmful substances .
Mechanism of Action
The mechanism of action of 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Agents : Bulky substituents (e.g., biphenyl, cyclohexylphenyl) at position 2 enhance target binding but require solubility-enhancing formulations (e.g., sodium salts) .
- Antimicrobial Derivatives: Polar groups (e.g., morpholino, hydroxyethylamino) improve solubility but must balance lipophilicity for membrane penetration .
- Prodrug Strategies : Esters (e.g., ethoxycarbonyl) improve oral bioavailability, whereas carboxylic acids are optimal for direct target interaction .
- Halogen Effects : Fluorine at position 6 is common in active analogs, while chlorine may alter metabolism or electronic properties .
Biological Activity
2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid (CAS No. 436096-49-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C13H12FNO2
Molecular Weight: 233.24 g/mol
Structure: The compound features a quinoline core with an ethyl group at the 2-position, a fluoro group at the 6-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 4-position.
The biological activity of 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its solubility and interaction with biological systems.
- Enzyme Inhibition: Studies suggest that this compound may act as an inhibitor for certain kinases and proteasomes, which are critical in regulating cellular processes such as apoptosis and cell cycle progression.
- Receptor Modulation: The compound has shown potential in modulating receptor activities, particularly those involved in cancer pathways.
Antimicrobial Activity
Research indicates that quinoline derivatives, including 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid, exhibit antimicrobial properties against various pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Cycle Arrest and Apoptosis Induction: In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines, leading to apoptosis. For instance, compounds similar to it have been observed to arrest cells at the G1 phase and induce apoptosis through mitochondrial pathways .
- Proteasome Inhibition: The compound has been evaluated for its ability to inhibit proteasome activity, which is crucial for cancer cell survival. In animal models, it has shown dose-dependent efficacy in reducing tumor growth .
Efficacy in Animal Models
A study evaluated the efficacy of similar quinoline-based compounds in mouse models infected with Trypanosoma brucei. The results indicated that certain derivatives exhibited significant curative effects at specific dosages, highlighting the potential of quinoline derivatives in treating parasitic infections .
Safety Profile Assessment
In safety profiling studies, structural modifications were assessed to minimize genotoxicity associated with certain substituents on the quinoline ring. Compounds with fluoro or chloro substituents showed improved safety profiles compared to those with bromo or methyl groups .
Comparative Analysis
| Compound | Activity | Mechanism | Efficacy (mg/kg) |
|---|---|---|---|
| 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid | Antimicrobial, Anticancer | Enzyme inhibition | Varies by study |
| Compound 4 (similar) | Antiparasitic | Proteasome inhibition | 10 bid (cure rate: 100%) |
| Compound 5 (similar) | Anticancer | Cell cycle arrest | IC50: 168.78 µM |
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
A typical synthesis involves condensation of substituted benzaldehyde derivatives with ethyl acetoacetate, followed by cyclization using ammonium acetate under reflux in ethanol or methanol. For example, analogous quinoline derivatives (e.g., 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid) are synthesized via this route, with yields influenced by temperature, solvent choice, and catalyst . Optimization may include adjusting reflux duration (e.g., 15 minutes to 4 hours) and using diphenyl ether as a high-boiling solvent to enhance cyclization efficiency .
Q. How can the purity and structural integrity of this compound be verified during synthesis?
Key methods include:
Q. What functional group transformations are feasible for this compound?
The carboxylic acid group at position 4 allows for esterification, amidation, or salt formation. The quinoline core can undergo electrophilic substitution (e.g., halogenation) or reduction of the heterocyclic ring. For example, analogous compounds like 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid undergo oxidation, reduction, and substitution reactions to generate derivatives for structure-activity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected fluorine coupling in NMR)?
Fluorine’s nuclear spin (I = ½) and strong coupling with protons can lead to complex splitting patterns. Strategies include:
Q. What strategies are effective for optimizing the compound’s solubility and stability in biological assays?
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
- Core modifications : Synthesize derivatives with varied substituents (e.g., replacing fluorine with chlorine or methyl groups).
- Enzyme inhibition assays : Test against targets like DNA gyrase or topoisomerase IV, common for quinolones.
- Computational docking : Use molecular modeling to predict binding modes with bacterial or cancer-related enzymes .
Q. What analytical methods are recommended for detecting degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- Stability-indicating assays : Validate HPLC methods to separate and quantify degradation impurities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Potential causes include:
- Impurity profiles : Trace intermediates (e.g., ethyl ester precursors) may contribute to off-target effects.
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) using reference strains.
- Solvent artifacts : Ensure DMSO does not interfere with fluorescence-based assays .
Q. What mechanistic insights can be gained from conflicting enzyme inhibition data?
Contradictions may arise from:
- Allosteric vs. competitive inhibition : Perform kinetic studies (Lineweaver-Burk plots).
- Redox interference : Test if the compound acts as a redox cycler in enzymatic assays.
- Metal chelation : Use ICP-MS to check for metal ion depletion in reaction buffers .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
